molecular formula C15H13N3 B185776 Indole-3-carboxaldehyde phenylhydrazone CAS No. 16578-92-0

Indole-3-carboxaldehyde phenylhydrazone

Cat. No.: B185776
CAS No.: 16578-92-0
M. Wt: 235.28 g/mol
InChI Key: LIIKVPDTQUNZNS-QXMHVHEDSA-N
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Description

Indole-3-carboxaldehyde phenylhydrazone is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of Indole-3-carboxaldehyde phenylhydrazone typically involves the reaction of indole-3-carboxaldehyde with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Indole-3-carboxaldehyde phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole system. Common reagents for these reactions include halogens and sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethylamine derivatives .

Scientific Research Applications

Indole-3-carboxaldehyde phenylhydrazone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. Its derivatives are tested for efficacy in treating various diseases.

    Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.

Mechanism of Action

The mechanism of action of Indole-3-carboxaldehyde phenylhydrazone involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Indole-3-carboxaldehyde phenylhydrazone can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

What sets this compound apart is its unique hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

16578-92-0

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]aniline

InChI

InChI=1S/C15H13N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16,18H/b17-11+

InChI Key

LIIKVPDTQUNZNS-QXMHVHEDSA-N

SMILES

C1=CC=C(C=C1)NN=CC2=CNC3=CC=CC=C32

Isomeric SMILES

C1=CC=C(C=C1)NN/C=C\2/C=NC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NNC=C2C=NC3=CC=CC=C32

Synonyms

Indole-3-carboxaldehyde phenylhydrazone

Origin of Product

United States

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